molecular formula C9H12N4OS B4775098 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4775098
M. Wt: 224.29 g/mol
InChI Key: DXWJNELAVKZGFR-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a methylthio (-SMe) group at position 2 and a propyl (-C₃H₇) substituent at position 5 of the fused triazole-pyrimidine core. This compound belongs to a class of heterocyclic molecules widely explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-methylsulfanyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-3-4-6-5-7(14)13-8(10-6)11-9(12-13)15-2/h5H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWJNELAVKZGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, PIFA, I2/KI.

    Reduction: NaBH4, LiAlH4.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anti-Tumor Activity

Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant anti-tumor properties. In one study, a series of synthesized compounds were evaluated against various cancer cell lines using the MTT assay. Notably, certain derivatives demonstrated IC50 values as low as 6.1 μM against HT-1080 cells and 12.3 μM against Bel-7402 cells . This suggests that modifications to the triazolo-pyrimidine structure can lead to enhanced anti-cancer efficacy.

Other Pharmacological Effects

Beyond anti-tumor properties, compounds in this class have been investigated for their potential in treating other conditions:

  • Gastric Acid Secretion Inhibition : Some derivatives have shown promise in inhibiting gastric acid secretion, which could be beneficial in treating gastrointestinal disorders .
  • Anti-inflammatory Effects : Certain triazolo-pyrimidines are being explored for their anti-inflammatory properties, which may provide therapeutic options for inflammatory diseases.

Case Study 1: Anti-Cancer Activity

A research study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The study highlighted that compounds with specific substituents at the C-5 and C-6 positions exhibited superior anti-tumor activity compared to others without such modifications. The findings suggest that further exploration of these substitutions could lead to the development of new anti-cancer agents.

CompoundIC50 (μM)Cell Line
Compound 196.1HT-1080
Compound 1912.3Bel-7402

Case Study 2: Gastric Acid Secretion Inhibition

In another study focusing on pharmacological applications beyond oncology, derivatives of triazolo-pyrimidines were tested for their ability to inhibit gastric acid secretion. The results indicated that certain compounds could effectively reduce acid secretion in animal models, suggesting potential use in treating ulcers and acid-related gastrointestinal disorders.

Mechanism of Action

The mechanism of action of 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazolopyrimidinone scaffold allows for modular modifications at positions 2, 5, and 6, enabling tailored bioactivity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Compound Name Substituent (Position 2) Substituent (Position 5) Key Modifications/Properties Pharmacological/Physicochemical Insights References
Target Compound Methylthio (-SMe) Propyl - Methylthio group enhances lipophilicity.
- Propyl chain may improve membrane permeability.
Data limited; inferred stability from analogs.
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-) 4-Methoxyphenyl Chloromethyl - Electrophilic chloromethyl group allows further functionalization.
- Redox-active, with oxidation peaks at ~0.95 V (vs. Ag/AgCl).
Potential drug candidate; electrochemical behavior correlates with DNA interaction.
Compound 26 () Amino (-NH₂) Propyl - Amino group increases polarity.
- Synthesized in 21% yield; characterized via ¹H NMR and LC-MS.
Antimicrobial activity inferred from structural context; alkyl chain length affects potency.
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl- () 4-Chlorobenzylthio Propyl - Chlorobenzylthio enhances steric bulk and electronic effects.
- Similar core to target but with aromatic substitution.
Likely impacts target binding (e.g., enzyme inhibition via halogen interactions).
[M(ftpO)₂(H₂O)₄] Complexes () Phenyl Oxo (-O) - Metal coordination (e.g., Co²⁺, Ni²⁺) stabilizes structure.
- Antiparallel coordination geometry observed in crystal structures.
Anticancer potential via metal-mediated DNA cleavage.
5-Methyl-2-trifluoromethyl- () Trifluoromethyl (-CF₃) Methyl - CF₃ group increases metabolic stability and electronegativity.
- Lower solubility due to hydrophobicity.
Potential CNS activity due to enhanced blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility :

    • The methylthio group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), comparable to benzylthio analogs (e.g., ) .
    • Propyl substituents balance solubility and membrane permeability, as seen in antimicrobial derivatives ().
  • Biological Activity :

    • Analogs with halogenated aryl groups (e.g., 4-chlorobenzyl in ) show enhanced antimicrobial and enzyme inhibitory activity due to halogen bonding .
    • Methylthio groups may act as hydrogen bond acceptors, influencing target engagement (e.g., kinase inhibition) .

Key Research Findings

Electrochemical Behavior: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in S1-TP) exhibit lower oxidation potentials, suggesting easier electron transfer in biological systems .

Structure-Activity Relationships (SAR) :

  • Propyl chains at position 5 improve potency over ethyl/isopropyl variants in antimicrobial assays () .
  • Aromatic substitutions at position 2 (e.g., benzylthio, chlorophenyl) enhance target selectivity in enzyme inhibition .

Biological Activity

2-(Methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class that has garnered interest due to its potential biological activities, particularly in oncology and neurodegenerative diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of the triazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The methylthio and propyl groups are introduced via nucleophilic substitution methods.

Recent advancements have highlighted microwave-mediated synthesis as an effective approach to enhance yield and purity without the need for catalysts .

Anti-tumor Activity

Research has demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family exhibit significant anti-tumor properties. For instance:

  • A study evaluated various derivatives against cancer cell lines (HT-1080 and Bel-7402) using MTT assays. The compound exhibited an IC50 value of 12.3 μM against Bel-7402 and 6.1 μM against HT-1080 cell lines .
  • Structure modifications can lead to enhanced potency; for example, disubstitution on the aniline ring significantly improved anti-tumor activity .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of these compounds. Microtubule-stabilizing properties have been associated with certain triazolo-pyrimidines:

  • Compounds have shown promise in stabilizing microtubules in cellular models relevant to Alzheimer's disease. The binding interactions at specific sites within tubulin heterodimers are crucial for their activity .
  • Studies indicated that alterations in substituents can lead to different cellular phenotypes and influence the overall pharmacological profile .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure:

  • Key substituents : The presence of methylthio and propyl groups plays a significant role in modulating activity. Fluoro substituents in specific positions have been identified as beneficial for enhancing microtubule stabilization .
  • Binding interactions : Molecular docking studies have provided insights into how structural variations affect binding affinity and selectivity towards target proteins .

Case Studies

Several case studies illustrate the efficacy of this compound class:

  • In vitro studies : Various derivatives have been screened for their cytotoxic effects on cancer cell lines with promising results indicating selective toxicity towards tumor cells while sparing normal cells.
  • In vivo models : Animal studies have shown that certain derivatives can penetrate the blood-brain barrier effectively, suggesting potential for treating neurodegenerative diseases with favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cycloaddition or condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or aldehydes. For example, a protocol using acetic acid (180°C, 20 min) for cyclization yields intermediates like 5-(chloromethyl)-2-(methylthio)-triazolopyrimidin-7-one, with crude yields of 45–65% . Optimizing solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., TMDP) can enhance efficiency, though safety and reagent availability must be considered .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., methylthio and propyl groups). Infrared (IR) spectroscopy identifies functional groups like C=N (1600–1650 cm⁻¹). X-ray crystallography resolves the fused triazolo-pyrimidine core, as demonstrated for analogs like 2-(benzylsulfanyl)-triazolopyrimidinones . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 220–300 range for related compounds) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., CDK2 for anticancer potential) using ATP-binding site competition studies . Antimicrobial activity can be tested via broth microdilution (MIC determination) against bacterial/fungal strains . Molecular docking predicts interactions with targets like fatty acid binding proteins , validated by SPR (surface plasmon resonance) for binding affinity.

Advanced Research Questions

Q. How can electrochemical analysis elucidate redox behavior for drug candidate optimization?

  • Methodological Answer : Cyclic voltammetry on carbon graphite electrodes identifies oxidation/reduction peaks, correlating with electron-donating groups (e.g., methylthio). For triazolopyrimidinones, anodic peaks near +0.8 V vs. Ag/AgCl indicate irreversible oxidation, influenced by substituents . Differential pulse voltammetry (DPV) quantifies electron transfer kinetics, critical for assessing metabolic stability .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) may arise from assay conditions (e.g., ATP concentration). Use orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) and standardized protocols (e.g., NCI-60 panel for cytotoxicity). Comparative studies of analogs (e.g., 5-propyl vs. 5-cyclopropyl derivatives) clarify structure-activity relationships .

Q. What strategies validate the mechanism of action in neurological or anticancer applications?

  • Methodological Answer : For neurological targets, employ receptor-binding assays (e.g., GABAₐ or serotonin receptors) and in vivo models (e.g., zebrafish neuroactivity screens). For anticancer mechanisms, RNA-seq or proteomics post-treatment identifies dysregulated pathways (e.g., cell cycle arrest markers like p21) . Molecular dynamics simulations predict binding stability with targets like CDK2 .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments using USP dissolution apparatus. Monitor degradation via HPLC-MS; methylthio groups may oxidize to sulfoxides under acidic conditions . Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life, with XRPD (X-ray powder diffraction) tracking crystallinity changes .

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental data?

  • Methodological Answer : Computational models (e.g., LogP calculations) may underestimate hydrogen-bonding capacity of the triazole ring. Experimentally, use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to measure solubility. For example, methylthio derivatives show higher lipophilicity (LogP ~2.5) but unexpected aqueous solubility due to zwitterionic forms .

Q. How to address discrepancies in synthetic yields between labs?

  • Methodological Answer : Variability often stems from impurity profiles in starting materials (e.g., 3-amino-triazole purity ≥98% required) . Replicate reactions under inert atmosphere (N₂/Ar) to minimize oxidation. Yield optimization via DoE (Design of Experiments) identifies critical factors (e.g., solvent volume, stirring rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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